4-[(4-bromo-3-methyl-1H-pyrazol-5-yl)methyl]morpholine
Description
4-[(4-Bromo-3-methyl-1H-pyrazol-5-yl)methyl]morpholine is a heterocyclic organic compound featuring a pyrazole ring substituted with a bromine atom at position 4, a methyl group at position 3, and a morpholine moiety linked via a methylene bridge at position 3. The bromine atom enhances electrophilic reactivity, enabling further functionalization, while the morpholine group improves solubility and bioavailability, making it valuable in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-[(4-bromo-5-methyl-1H-pyrazol-3-yl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrN3O/c1-7-9(10)8(12-11-7)6-13-2-4-14-5-3-13/h2-6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPVKBORIBDXRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)CN2CCOCC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-bromo-3-methyl-1H-pyrazol-5-yl)methyl]morpholine typically involves the following steps:
Formation of 4-bromo-3-methyl-1H-pyrazole: This can be achieved by bromination of 3-methyl-1H-pyrazole using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane.
Alkylation of 4-bromo-3-methyl-1H-pyrazole: The brominated pyrazole is then reacted with formaldehyde and morpholine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(4-bromo-3-methyl-1H-pyrazol-5-yl)methyl]morpholine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The pyrazole ring can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Typical solvents are dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the pyrazole ring .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-[(4-bromo-3-methyl-1H-pyrazol-5-yl)methyl]morpholine typically involves the reaction of morpholine with 4-bromo-3-methyl-1H-pyrazole under controlled conditions. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed to confirm the structure and purity of the synthesized compound. For instance, the IR spectra reveal characteristic absorption bands corresponding to functional groups present in the molecule, while NMR provides insights into the molecular environment of hydrogen atoms in the compound .
Medicinal Chemistry Applications
2.1 Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In vitro tests have shown that this compound exhibits significant inhibitory effects against various bacterial strains, including multidrug-resistant pathogens. For example, one study reported a minimum inhibitory concentration (MIC) as low as 6.25 mg/mL against certain strains of Salmonella Typhi, indicating its potential as an antibacterial agent .
2.2 Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects. The compound has been investigated for its ability to inhibit key inflammatory pathways, making it a candidate for developing new anti-inflammatory medications. This activity is often evaluated through various assays measuring cytokine production and enzyme inhibition related to inflammation .
Agrochemical Applications
3.1 Pesticidal Activity
The structural features of this compound suggest potential applications in agrochemicals, particularly as a pesticide or herbicide. Pyrazole compounds have been shown to possess herbicidal properties, and modifications such as bromination can enhance their efficacy against specific plant pathogens .
Case Studies
Mechanism of Action
The mechanism of action of 4-[(4-bromo-3-methyl-1H-pyrazol-5-yl)methyl]morpholine involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, leading to inhibition or activation of these targets. The morpholine ring can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Key Structural Features :
- Pyrazole Core : A five-membered aromatic ring with two adjacent nitrogen atoms.
- Substituents : Bromine (electron-withdrawing), methyl (electron-donating), and morpholine (polar, hydrophilic).
- Molecular Formula : C₁₀H₁₅BrN₃O (estimated based on analogs in ).
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes structurally related pyrazole derivatives and their distinguishing characteristics:
| Compound Name | Structural Features | Key Differences | Impact on Properties |
|---|---|---|---|
| 4-[(4-Bromo-3-methyl-1H-pyrazol-5-yl)methyl]morpholine | Bromo, methyl, morpholine | Reference compound | Balanced reactivity and solubility |
| 4-Bromo-1-methyl-5-(p-tolyl)-1H-pyrazole () | p-Tolyl instead of morpholine | Lacks hydrophilic morpholine | Reduced solubility; increased lipophilicity |
| 4-(((4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl)sulfonyl)morpholine () | Sulfonyl bridge | Additional sulfonyl group | Enhanced reactivity toward nucleophiles; higher molecular weight (324.20 g/mol) |
| 1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)-N,N-dimethylmethanamine () | Dimethylmethanamine group | No morpholine ring | Lower solubility; altered receptor binding due to tertiary amine |
| 3-(4-Bromophenyl)-1-tosyl-1H-pyrazol-5-amine () | Tosyl and amine groups | No morpholine; tosyl substitution | Improved solubility in polar solvents; potential for sulfonamide-based interactions |
| 4-(4-Bromophenethyl)morpholine () | Phenethyl-morpholine | Pyrazole replaced with benzene | Reduced aromatic nitrogen content; different electronic properties |
Halogen Substitution Effects
- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability enhance van der Waals interactions, improving binding affinity in biological systems compared to chlorine analogs (e.g., 4-(((4-Chloro-1-methyl-1H-pyrazol-5-yl)methyl)sulfonyl)morpholine) .
- Bromine vs. Fluorine : Fluorine’s electronegativity increases metabolic stability but reduces steric bulk, altering target selectivity (e.g., 4-(4-Fluorophenethyl)morpholine) .
Functional Group Influence
- Morpholine vs. Other Amines: Morpholine’s oxygen atom facilitates hydrogen bonding, enhancing solubility compared to dimethylmethanamine or non-cyclic amines .
- Sulfonyl vs. Methylene Bridges : Sulfonyl groups (as in ) introduce strong electron-withdrawing effects, increasing acidity and reactivity in nucleophilic substitution reactions .
Biological Activity
4-[(4-bromo-3-methyl-1H-pyrazol-5-yl)methyl]morpholine, with the CAS number 168476-27-5 and molecular formula C9H14BrN3O, is a compound of interest due to its potential biological activities. This article reviews its antimicrobial, anticancer, and other relevant biological properties based on diverse research findings.
The compound features a morpholine ring substituted with a pyrazole moiety, which is known for its diverse biological activities. The presence of the bromine atom in the pyrazole structure may enhance its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 246.10 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Solubility | Very soluble |
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. A study evaluated various pyrazole derivatives against common pathogens, revealing that certain compounds showed minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 4a | 0.22 | S. aureus |
| 5a | 0.25 | S. epidermidis |
| 7b | 0.30 | E. coli |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been widely studied, particularly their effects on various cancer cell lines. For example, certain derivatives have shown cytotoxic effects with IC50 values indicating significant inhibition of cell growth in MCF7 and A549 cell lines .
Table 2: Cytotoxicity of Selected Pyrazole Derivatives
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound 1 | 3.79 | MCF7 |
| Compound 2 | 12.50 | SF-268 |
| Compound 3 | 42.30 | NCI-H460 |
The mechanism by which these compounds exert their biological effects often involves the inhibition of key cellular processes such as apoptosis and autophagy in cancer cells. For instance, some studies indicated that specific derivatives could induce apoptosis in cancer cells via mitochondrial pathways .
Case Studies
- In Vitro Studies : In a study assessing the antimicrobial efficacy of various pyrazole derivatives, compound 7b was highlighted for its exceptional activity against Gram-positive bacteria.
- Anticancer Evaluation : A recent evaluation demonstrated that certain pyrazole compounds exhibited significant anticancer properties against lung cancer cell lines, showing potential for further development into therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
